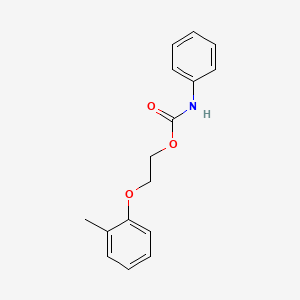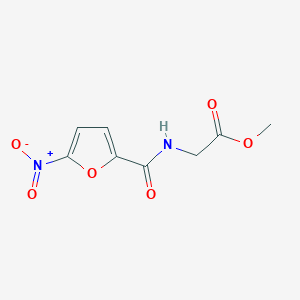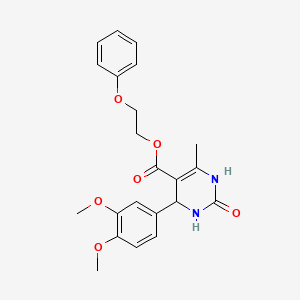
2-(2-methylphenoxy)ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)ethyl phenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as fenobucarb and is widely used as a pesticide in agriculture. In
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields. In agriculture, it is used as a pesticide to control pests such as aphids, spider mites, and whiteflies. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase activity. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting this enzyme, 2-(2-methylphenoxy)ethyl phenylcarbamate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methylphenoxy)ethyl phenylcarbamate have been extensively studied. In vitro studies have shown that it inhibits acetylcholinesterase activity in a dose-dependent manner. In addition, it has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-methylphenoxy)ethyl phenylcarbamate in lab experiments include its high purity and stability, as well as its well-established mechanism of action. However, its potential toxicity and environmental impact should be taken into consideration when using it in experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenoxy)ethyl phenylcarbamate. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. In addition, further studies are needed to explore its neuroprotective effects and potential use in the treatment of other neurodegenerative diseases. Finally, its potential impact on the environment and human health should be further investigated to ensure its safe use in agriculture.
Métodos De Síntesis
The synthesis of 2-(2-methylphenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-methylphenoxy)ethanol. The reaction takes place in the presence of a catalyst, usually triethylamine, and the resulting product is purified through recrystallization. This method has been used for the large-scale production of 2-(2-methylphenoxy)ethyl phenylcarbamate.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13-7-5-6-10-15(13)19-11-12-20-16(18)17-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPRLWKVXEMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6429700 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5186809.png)
![rel-(2R,3R)-3-[(2-methoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5186827.png)
![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)

![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)
